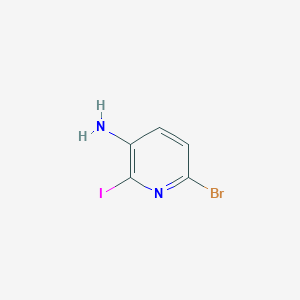

6-Bromo-2-iodopyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-iodopyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrIN2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVBAENLXVNXCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694835 | |

| Record name | 6-Bromo-2-iodopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915006-52-9 | |

| Record name | 6-Bromo-2-iodopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of 6-Bromo-2-iodopyridin-3-amine

An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromo-2-iodopyridin-3-amine

In the landscape of modern drug discovery and development, highly functionalized heterocyclic scaffolds are indispensable building blocks. Among these, this compound stands out as a trifunctionalized pyridine derivative of significant strategic value. The orthogonal reactivity of its substituents—the nucleophilic amino group, the bromine atom amenable to palladium-catalyzed cross-coupling, and the iodine atom, which can also participate in various coupling reactions—makes it a versatile precursor for constructing complex molecular architectures.

The aminopyridine moiety is a well-established pharmacophore found in numerous biologically active compounds, particularly kinase inhibitors.[1] This guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive overview of a proposed, robust synthetic route to this compound. It explains the causal logic behind the strategic choices in the synthesis and details the analytical methods required for its unambiguous characterization, ensuring scientific integrity and reproducibility.

A Logic-Driven Synthetic Strategy

Direct halogenation of an aminopyridine precursor presents significant regioselectivity challenges. For instance, the direct bromination of 3-aminopyridine often yields a mixture of 2-, 4-, and 6-bromo isomers due to the strong ortho, para-directing nature of the amino group.[2][3][4] To circumvent these issues and achieve a clean, scalable synthesis, a multi-step pathway starting from a pre-functionalized precursor is proposed. This route leverages well-established, high-yielding transformations to control the sequential introduction of each functional group.

The chosen strategy begins with 6-bromo-3-nitropyridine and proceeds through a key Sandmeyer reaction, a classic and reliable method for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[5][6][7]

Proposed Synthetic Workflow

The synthesis is designed as a three-step sequence, ensuring high purity and control at each stage.

Caption: Proposed direct synthesis of this compound.

This direct two-step approach is chosen for its efficiency. The key scientific challenge lies in controlling the regioselectivity of both the bromination and iodination steps. The amino group at the 3-position is a powerful activating and ortho-para director, while the pyridine nitrogen is deactivating. This electronic interplay must be carefully managed.

PART 1: Synthesis of 6-Bromopyridin-3-amine

The initial step involves the selective bromination of 3-aminopyridine at the 6-position (para to the amino group). Using N-Bromosuccinimide (NBS) as the brominating agent offers a milder and more selective alternative to liquid bromine.[2]

Experimental Protocol: Bromination

Materials:

-

3-Aminopyridine (1.0 eq.)

-

N-Bromosuccinimide (NBS) (1.0-1.1 eq.)

-

Anhydrous Acetonitrile

-

Saturated aqueous sodium thiosulfate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous sodium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

Procedure:

-

Reaction Setup: To a dry three-necked flask under an inert atmosphere, add 3-aminopyridine (1.0 eq.) and dissolve it in anhydrous acetonitrile.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is critical to minimize the formation of dibrominated and other isomeric byproducts.[3]

-

Reagent Addition: Add NBS (1.0-1.1 eq.) portion-wise over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Reaction Monitoring: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate to consume any remaining NBS. Dilute the mixture with DCM or ethyl acetate.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by column chromatography on silica gel to isolate the desired 6-bromo isomer from other byproducts.[2]

PART 2: Synthesis of this compound

The second step is the iodination of 6-bromopyridin-3-amine. The existing amino and bromo substituents direct the incoming electrophile. The amino group strongly directs ortho to its position (the 2- and 4-positions). The 2-position is sterically less hindered, making it the favored site for iodination. N-Iodosuccinimide (NIS) is an effective iodinating agent for this transformation.

Experimental Protocol: Iodination

Materials:

-

6-Bromopyridin-3-amine (1.0 eq.)

-

N-Iodosuccinimide (NIS) (1.1 eq.)

-

Concentrated Sulfuric Acid (catalytic)

-

Acetonitrile or Dichloromethane

-

Saturated aqueous sodium thiosulfate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 6-bromopyridin-3-amine (1.0 eq.) in acetonitrile or DCM.

-

Acidification: Cool the solution to 0 °C and slowly add a catalytic amount of concentrated sulfuric acid.

-

Reagent Addition: Add NIS (1.1 eq.) in one portion.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction with saturated aqueous sodium thiosulfate. Dilute with DCM or ethyl acetate.

-

Extraction: Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purification: Purify the crude solid by recrystallization or column chromatography to yield pure this compound.

Characterization and Data Analysis

Unambiguous confirmation of the final product's structure and purity is achieved through a combination of spectroscopic techniques.

Quantitative Data Summary

| Property | Value | Source/Method |

| Molecular Formula | C₅H₄BrIN₂ | Calculated |

| Molecular Weight | 298.91 g/mol | Calculated |

| Appearance | Off-white to tan solid | Expected |

| CAS Number | 915006-52-9 | [8] |

Expected Spectroscopic Data

| Technique | Expected Data | Interpretation |

| ¹H NMR | δ ~7.5-7.8 (d, 1H), δ ~7.0-7.3 (d, 1H), δ ~4.5-5.5 (br s, 2H) | Two doublets in the aromatic region corresponding to the two coupled pyridine protons. A broad singlet for the -NH₂ protons. |

| ¹³C NMR | 6 signals expected in the aromatic region. | Confirms the presence of 5 distinct carbon environments in the pyridine ring (one signal may be suppressed). |

| Mass Spec (EI) | M⁺ at m/z 298/300 (approx. 1:1 ratio) | The molecular ion peak will show the characteristic isotopic pattern for one bromine atom. |

| IR Spectroscopy | 3450-3300 cm⁻¹ (two bands), ~1620 cm⁻¹ (N-H bend), ~1300 cm⁻¹ (C-N stretch) | Two sharp bands indicate a primary amine N-H stretch.[9] The N-H bending and C-N stretching vibrations confirm the functional groups.[9] |

Conclusion

This guide outlines a logical and experimentally grounded pathway for the synthesis of this compound, a highly valuable building block for pharmaceutical research. By carefully selecting reagents and controlling reaction conditions, the inherent challenges of regioselectivity in pyridine chemistry can be successfully navigated. The detailed protocols and characterization data serve as a reliable resource for scientists, enabling the consistent and verifiable production of this key intermediate. The principles discussed herein—strategic precursor selection, control of reaction parameters, and thorough analytical validation—are cornerstones of robust process development in the chemical sciences.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. byjus.com [byjus.com]

- 8. 915006-52-9|this compound|BLD Pharm [bldpharm.com]

- 9. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-iodopyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of 6-Bromo-2-iodopyridin-3-amine, a key building block in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document is structured to deliver not just data, but also the scientific rationale behind its determination and application, ensuring a blend of technical accuracy and practical insight.

Introduction: The Strategic Importance of this compound

This compound is a dihalogenated aminopyridine derivative of significant interest in the synthesis of complex heterocyclic scaffolds. The strategic placement of bromine and iodine atoms, coupled with the nucleophilic amino group, offers a versatile platform for a variety of chemical transformations. The differential reactivity of the carbon-bromine and carbon-iodine bonds allows for selective, sequential cross-coupling reactions, making this molecule a valuable synthon for the construction of novel pharmaceutical agents and functional materials. Understanding its fundamental physicochemical properties is paramount for its effective handling, reaction optimization, and the prediction of its behavior in biological systems.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. This compound is a solid at room temperature, with its structure and key identifiers summarized below.

Table 1: Core Identification and Structural Details of this compound

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 1245643-34-8, 915006-52-9 | [1][3][4][5] |

| Molecular Formula | C₅H₄BrIN₂ | [1][2] |

| Molecular Weight | 298.91 g/mol | [1][2] |

| Canonical SMILES | NC1=CC=C(Br)N=C1I | [1][2] |

| InChI Key | HHQGRKKBXXFFFZ-UHFFFAOYSA-N | [1] |

| Purity | Typically ≥97% | [1] |

Note on CAS Numbers: Both CAS numbers 1245643-34-8 and 915006-52-9 are associated with this compound, potentially from different suppliers or registration periods. Researchers should verify the CAS number with their specific source.

The structural arrangement of the substituents on the pyridine ring dictates the molecule's electronic properties and reactivity. The electron-donating amino group activates the ring towards electrophilic substitution, while the electron-withdrawing halogen atoms have a deactivating effect.

Caption: Chemical structure of this compound.

Physicochemical Properties: A Quantitative Overview

The following table summarizes the key physicochemical properties of this compound. Where experimental data for the specific compound is unavailable, predicted values or data from closely related analogs are provided for guidance.

Table 2: Summary of Physicochemical Properties

| Property | Value | Experimental/Predicted | Notes and Rationale |

| Melting Point | ~111-112 °C | Predicted (based on analog) | The melting point of the isomeric 2-Amino-5-bromo-3-iodopyridine is reported as 111-112 °C[6]. Due to structural similarities, a comparable melting point is expected. The presence of both bromine and iodine atoms contributes to a relatively high melting point for a molecule of this size due to strong intermolecular forces. |

| Boiling Point | >300 °C (Predicted) | Predicted | Due to its relatively high molecular weight and polarity, a high boiling point is anticipated. Experimental determination may be challenging due to potential decomposition at elevated temperatures. |

| Solubility | Limited solubility in water. Soluble in common organic solvents like ethanol and dichloromethane. | Predicted | The presence of the polar amino group may impart slight aqueous solubility, but the hydrophobic pyridine ring and halogen substituents suggest greater solubility in organic solvents[7]. |

| pKa | ~2-3 (Predicted) | Predicted | The amino group is expected to be weakly basic due to the electron-withdrawing effects of the halogen atoms and the pyridine ring nitrogen. For comparison, the pKa of 3-aminopyridine is around 6.0, and the presence of two halogens would significantly reduce this value. |

| LogP | 2.424 | Predicted | This value indicates a moderate degree of lipophilicity, suggesting the compound can partition between aqueous and organic phases. This is a critical parameter in drug development for predicting membrane permeability and absorption.[1] |

Experimental Methodologies for Property Determination

The following section outlines the standard experimental protocols for determining the key physicochemical properties listed above. The causality behind these experimental choices is explained to provide a deeper understanding of the scientific process.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides a quick and reliable indication of a compound's purity. A sharp melting range (typically within 1-2 °C) is indicative of a pure crystalline solid.

Step-by-Step Protocol:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground to ensure uniform heat distribution.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the last solid melts are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Rationale: Understanding the solubility of a compound in various solvents is crucial for its use in synthesis, purification, and formulation. A qualitative assessment provides a practical understanding of its dissolution behavior.

Step-by-Step Protocol:

-

Solvent Selection: A range of solvents with varying polarities are chosen (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane).

-

Sample Addition: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube.

-

Solvent Addition: The selected solvent is added portion-wise (e.g., in 0.5 mL increments) to the test tube.

-

Observation: After each addition, the mixture is agitated, and the dissolution of the solid is observed.

-

Classification: The solubility is classified as "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required to dissolve the sample.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a molecule.

Rationale: NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, allowing for unambiguous structure elucidation. For this compound, ¹H and ¹³C NMR are key.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Spectral Analysis: The chemical shifts (δ), integration values, and coupling patterns (multiplicity and coupling constants, J) of the proton signals are analyzed.

Expected ¹H NMR Spectral Features:

Based on the structure and data for the related compound 2-Amino-5-bromo-3-iodopyridine[8], the following features are anticipated:

-

Two distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the two protons on the pyridine ring. These would likely appear as doublets due to coupling with each other.

-

A broad singlet in the region of δ 4.5-5.5 ppm corresponding to the two protons of the amino group. The chemical shift of this peak can be highly dependent on the solvent and concentration.

Rationale: Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. It can also provide structural information through the analysis of fragmentation patterns.

Mass Spectrometry Protocol:

-

Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., LC-MS).

-

Ionization: The molecules are ionized, for example, by Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (298.91 g/mol ).

-

Isotopic Pattern: Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units. The iodine atom (¹²⁷I) is monoisotopic and will not contribute to this pattern. This isotopic signature is a key diagnostic feature for bromine-containing compounds.

-

Fragmentation: Common fragmentation pathways for halogenated pyridines involve the loss of halogen atoms and cleavage of the pyridine ring.

Caption: General Workflow for Mass Spectrometry Analysis.

Safety and Handling

As with any halogenated aromatic amine, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 6-Bromo-3-iodopyridin-2-amine 98% | CAS: 1245643-34-8 | AChemBlock [achemblock.com]

- 3. 915006-52-9|this compound|BLD Pharm [bldpharm.com]

- 4. keyorganics.net [keyorganics.net]

- 5. This compound-景明化工股份有限公司 [echochemical.com]

- 6. 2-AMINO-5-BROMO-3-IODOPYRIDINE CAS#: 381233-96-1 [m.chemicalbook.com]

- 7. 6-Amino-3-bromo-2-methylpyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price & Bulk Supply [pipzine-chem.com]

- 8. ijssst.info [ijssst.info]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-Bromo-2-iodopyridin-3-amine

Introduction

Molecular Structure and Expected NMR Features

The molecular structure of 6-Bromo-2-iodopyridin-3-amine dictates the number and type of signals observed in its NMR spectra. The pyridine ring contains two protons and five carbon atoms, each with a unique chemical environment due to the influence of the bromine, iodine, and amine substituents.

The amino group (-NH₂) is an electron-donating group, which tends to shield the protons and carbons on the ring, shifting their signals to a higher field (lower ppm). Conversely, the bromine and iodine atoms are electron-withdrawing groups through induction, deshielding the adjacent nuclei and shifting their signals to a lower field (higher ppm). The interplay of these electronic effects, along with steric interactions, determines the final chemical shifts and coupling patterns.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit two signals in the aromatic region, corresponding to the two protons on the pyridine ring (H-4 and H-5), and a broad signal for the amine protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constant (J) [Hz] |

| H-4 | 7.20 - 7.40 | Doublet | 8.0 - 9.0 |

| H-5 | 6.80 - 7.00 | Doublet | 8.0 - 9.0 |

| -NH₂ | 4.50 - 5.50 | Broad Singlet | - |

Interpretation of the ¹H NMR Spectrum:

-

H-4 and H-5: These two protons are ortho to each other, resulting in a doublet for each signal with a typical ortho-coupling constant of 8-9 Hz. The H-4 proton is expected to be at a lower field (downfield) compared to the H-5 proton due to the deshielding effect of the adjacent iodine atom and the para-relationship to the bromine atom. The H-5 proton is ortho to the electron-donating amino group, which would shift its signal to a higher field (upfield).

-

-NH₂ Protons: The protons of the primary amine will likely appear as a broad singlet. The chemical shift of this signal can be highly variable and is dependent on the solvent, concentration, and temperature, as these protons can undergo chemical exchange.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show five distinct signals for the five carbon atoms of the pyridine ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

| C-2 | 80 - 90 |

| C-3 | 145 - 155 |

| C-4 | 125 - 135 |

| C-5 | 115 - 125 |

| C-6 | 140 - 150 |

Interpretation of the ¹³C NMR Spectrum:

-

C-2: This carbon is directly attached to the highly electronegative iodine atom, which will cause a significant upfield shift due to the "heavy atom effect," a phenomenon commonly observed for carbons bonded to iodine or bromine. Therefore, C-2 is expected to have the lowest chemical shift among the ring carbons.

-

C-3: The C-3 carbon, bonded to the amino group, is expected to be significantly deshielded and appear at a lower field. The electron-donating nature of the nitrogen atom in the amino group results in a downfield shift for the attached carbon.

-

C-4 and C-5: These carbons will have intermediate chemical shifts. C-4 will be influenced by the adjacent iodine and the para-bromine, while C-5 will be primarily influenced by the ortho-amino group and the meta-bromine.

-

C-6: The C-6 carbon, attached to the bromine atom, will also be deshielded and appear at a low field, though typically not as downfield as a carbon attached to an amino group.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Sample Weighing: For ¹H NMR, accurately weigh approximately 5-10 mg of the compound. For ¹³C NMR, a higher concentration is preferable, so weigh 20-50 mg.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound. Other deuterated solvents like DMSO-d₆ or Acetone-d₆ can also be used depending on the sample's solubility.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker instruments).

-

Temperature: 298 K (25 °C).

-

Spectral Width (SW): Approximately 15-20 ppm, centered around 7-8 ppm.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for a good signal-to-noise ratio.

-

Referencing: The spectrum should be referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm) or an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm).

-

Pulse Program: A standard proton-decoupled pulse sequence with a 30° pulse (e.g., zgpg30 on Bruker instruments).

-

Temperature: 298 K (25 °C).

-

Spectral Width (SW): Approximately 200-220 ppm.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

-

Referencing: The spectrum should be referenced to the solvent peak of CDCl₃ (δ = 77.16 ppm).

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

NMR Analysis Workflow

Caption: A generalized workflow for the acquisition and analysis of NMR spectral data.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for this compound. The analysis, grounded in fundamental NMR principles and comparisons with related structures, offers a reliable framework for the structural verification of this important chemical intermediate. The detailed experimental protocol further serves as a practical resource for researchers aiming to acquire high-quality NMR data for this and similar compounds. While the provided spectral data is predictive, it serves as a robust guide for interpreting experimentally obtained spectra.

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-iodopyridin-3-amine: Strategies and Methodologies for Researchers

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 6-Bromo-2-iodopyridin-3-amine, a highly functionalized pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. The strategic placement of bromo, iodo, and amino groups on the pyridine core makes this compound a versatile building block for the synthesis of complex molecular architectures and novel pharmaceutical agents. This document will delve into the rationale behind the chosen synthetic routes, offering detailed experimental protocols and insights into the underlying chemical principles.

Introduction: The Significance of Polysubstituted Pyridines

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds. The ability to precisely install multiple, distinct functional groups onto the pyridine ring is paramount for fine-tuning the steric and electronic properties of a molecule, thereby optimizing its pharmacological profile. This compound serves as a prime example of a key intermediate, where each substituent offers a unique handle for subsequent chemical transformations, such as cross-coupling reactions or further derivatization of the amino group.

This guide will focus on a logical and accessible synthetic approach, starting from a common and commercially available precursor. The methodologies described are grounded in established chemical principles and supported by peer-reviewed literature, ensuring scientific integrity and reproducibility.

Retrosynthetic Analysis and Strategic Planning

A retrosynthetic analysis of the target molecule, this compound, suggests a multi-step synthesis involving the sequential introduction of the halogen and amino functionalities onto a pyridine core. The key challenge lies in achieving the desired regioselectivity for each substitution step.

A plausible and efficient synthetic strategy begins with a readily available starting material, 3-aminopyridine. The proposed forward synthesis involves three key transformations:

-

Regioselective Bromination: Introduction of a bromine atom at the 6-position of 3-aminopyridine.

-

Regioselective Iodination: Introduction of an iodine atom at the 2-position of the brominated intermediate.

-

Purification and Characterization: Isolation and verification of the final product.

This approach leverages the directing effects of the amino group to guide the electrophilic halogenation reactions to the desired positions.

Synthetic Pathway and Experimental Protocols

The following sections provide a detailed, step-by-step guide for the synthesis of this compound, starting from 3-aminopyridine.

Step 1: Synthesis of 6-Bromopyridin-3-amine

The initial step involves the regioselective bromination of 3-aminopyridine. The amino group is a strong activating group and directs electrophiles to the ortho and para positions (2, 4, and 6-positions). To achieve selective bromination at the 6-position, careful control of reaction conditions and the choice of brominating agent are crucial. N-Bromosuccinimide (NBS) is a commonly used and effective reagent for this transformation.[1]

Reaction Scheme:

References

An In-depth Technical Guide on the Regioselective Synthesis of 6-Bromo-2-iodopyridin-3-amine

Abstract

This technical guide provides a comprehensive exploration of the synthetic strategies for obtaining 6-Bromo-2-iodopyridin-3-amine, a highly functionalized pyridine derivative of significant interest to researchers in drug discovery and development. The core challenge in the synthesis of this molecule lies in achieving precise regiocontrol during the sequential introduction of two different halogen atoms onto the 3-aminopyridine scaffold. This document elucidates the underlying principles of electrophilic aromatic substitution on substituted pyridines, proposes a robust and logical synthetic pathway, and provides detailed experimental protocols. Furthermore, it addresses potential side reactions and offers troubleshooting strategies, making it a valuable resource for scientists engaged in the synthesis of complex heterocyclic intermediates.

Introduction: The Strategic Importance of Polysubstituted Pyridines

The pyridine nucleus is a ubiquitous scaffold in a vast array of pharmaceuticals and agrochemicals. The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, including its potency, selectivity, and pharmacokinetic profile. This compound, with its distinct substitution pattern, offers three points for diversification: the amino group and two different halogen atoms, each amenable to a variety of subsequent chemical transformations, most notably cross-coupling reactions. This makes it a highly valuable building block for the construction of complex molecular architectures in the pursuit of novel therapeutic agents.

The synthesis of such a precisely substituted pyridine, however, is not trivial. It requires a deep understanding of the directing effects of the substituents on the pyridine ring to control the regioselectivity of the halogenation steps. This guide will delve into the chemical principles governing these transformations and present a logical and field-proven approach to the synthesis of this important intermediate.

The Synthetic Challenge: Navigating Regioselectivity in the Halogenation of 3-Aminopyridine

The direct synthesis of this compound from 3-aminopyridine presents a significant regiochemical challenge. The 3-amino group is a powerful activating and ortho, para-directing group, while the pyridine nitrogen is a deactivating group. In an electrophilic aromatic substitution reaction, the incoming electrophile will be directed to the positions ortho (2 and 4) and para (6) to the amino group.

Therefore, a stepwise approach is necessary to introduce the bromine and iodine atoms at the desired positions. The order of these steps is critical to achieving the target molecule. This guide will focus on a two-step synthesis commencing with the regioselective bromination of 3-aminopyridine to yield 6-Bromopyridin-3-amine, followed by the iodination of this intermediate.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound is outlined below. The synthesis hinges on the successful regioselective introduction of the bromo and iodo substituents.

An In-Depth Technical Guide to the Stability and Storage of 6-Bromo-2-iodopyridin-3-amine

Introduction: The Critical Role of 6-Bromo-2-iodopyridin-3-amine in Synthesis

This compound is a highly functionalized heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its unique substitution pattern, featuring an amine directing group and two distinct halogen atoms (bromine and iodine) on a pyridine core, offers a versatile platform for complex molecular synthesis. The differential reactivity of the C-Br and C-I bonds in metal-catalyzed cross-coupling reactions, coupled with the nucleophilic character of the amine, allows for sequential and site-selective modifications, making it an invaluable intermediate in the construction of novel pharmaceutical agents and advanced materials.

However, the very features that make this molecule synthetically attractive also render it susceptible to various degradation pathways. Ensuring its chemical integrity from procurement through to reaction is paramount for reproducibility, yield, and the purity of the final product. This guide provides a comprehensive overview of the stability profile of this compound, offering field-proven insights into its optimal storage conditions, potential degradation mechanisms, and a robust protocol for stability assessment.

Chemical Stability Profile: A Mechanistic Perspective

While specific, publicly available stability data for this compound is limited, an expert analysis of its structure allows for the prediction of its primary stability liabilities. The pyridine ring, being electron-deficient, along with the presence of an oxidizable amine and two halogen atoms of differing lability, dictates its reactivity and degradation.

Potential Degradation Pathways

-

Oxidative Degradation: The primary amine group is susceptible to oxidation, a common degradation pathway for aminopyridines.[1][2] Atmospheric oxygen or trace oxidizing agents can lead to the formation of colored impurities, such as nitroso or nitro derivatives, or even dimerization to form azo or azoxy compounds. This process can be catalyzed by light and trace metals.

-

Photolytic Degradation: Aromatic halides, particularly iodo-aromatics, are known to be sensitive to light. The carbon-iodine bond is weaker than the carbon-bromine bond and can undergo homolytic cleavage upon exposure to UV or even high-intensity visible light. This can initiate radical reactions, leading to dehalogenation (formation of 6-bromopyridin-3-amine) or the formation of complex polymeric impurities. This photodehalogenation is a well-documented phenomenon for bromo- and iodo-substituted heteroaromatics.

-

Thermal Decomposition: While many pyridine derivatives are thermally robust, highly substituted and functionalized compounds can be more sensitive.[3][4][5][6] At elevated temperatures, decomposition can occur, potentially through radical mechanisms involving the cleavage of the C-I or C-Br bonds.

-

Hydrolytic Instability: Although generally stable, prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis or other reactions. However, under standard storage conditions, this is a less probable degradation route.

Recommended Storage and Handling Conditions

Based on the potential degradation pathways, a multi-faceted approach to storage is essential to preserve the purity and integrity of this compound. The following conditions are derived from best practices for sensitive pharmaceutical intermediates and an understanding of the compound's chemical nature.[7][8][9][10]

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Minimizes the rate of all potential chemical degradation reactions, including oxidation and thermal decomposition. Avoid freezing unless data confirms no adverse effects. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, significantly reducing the risk of oxidative degradation of the amine functionality. |

| Light | Amber or Opaque Container | Protects the compound from light exposure, preventing photolytic cleavage of the carbon-iodine and carbon-bromine bonds.[7] |

| Moisture | Tightly Sealed Container in a Dry Environment | Prevents hydrolysis and minimizes moisture-mediated degradation pathways. The use of a desiccator for long-term storage is advisable. |

| Purity | ≥97% | Starting with high-purity material is crucial as impurities can sometimes catalyze degradation. |

Handling Precautions:

-

Always handle the compound in a well-ventilated area, preferably a fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

When not in use, ensure the container is tightly sealed and stored under the recommended conditions.

-

Avoid exposure to strong oxidizing agents, strong acids, and strong bases.

Protocol for a Comprehensive Stability Study

To rigorously define the shelf-life and re-test period for this compound, a formal stability study is required. The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[11][12][13][14][15][16][17]

Objective

To assess the intrinsic stability of this compound under various environmental conditions (long-term, accelerated, and stress) and to identify potential degradation products.

Materials and Equipment

-

High-purity this compound (at least one batch, three for formal studies).

-

Stability chambers with controlled temperature and relative humidity (RH).

-

Photostability chamber (ICH Q1B compliant).

-

Amber glass vials with inert-lined caps.

-

HPLC system with a UV detector (or PDA) and a suitable column (e.g., C18).

-

LC-MS system for impurity identification.

-

pH meter.

-

Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂).

Experimental Workflow

The overall workflow for the stability study is depicted below.

Caption: Experimental workflow for the stability assessment of this compound.

Step-by-Step Methodology

1. Initial Analysis (T=0)

-

Perform a complete analysis of the initial batch of this compound.

-

Tests: Appearance (visual inspection), Purity Assay and Impurity Profile (by HPLC), and Identity (e.g., by FT-IR or NMR). This baseline data is critical for comparison.

2. Sample Preparation and Storage

-

Aliquot the compound into amber glass vials that simulate the proposed long-term storage container.

-

For studies involving humidity, vials may be loosely capped or placed in open dishes within the humidity chamber.

-

Place the prepared samples into the respective stability chambers as outlined in the table below.

| Study Type | Storage Condition | Testing Frequency |

| Long-Term | 5°C ± 3°C | 0, 3, 6, 9, 12, 18, 24 months |

| Accelerated | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6 months |

3. Forced Degradation (Stress Testing) [12][][19]

-

Objective: To identify likely degradation products and establish the stability-indicating power of the analytical method. A single batch is typically used.

-

Thermal Stress: Expose the solid compound to 60°C for a period of 1 to 2 weeks.

-

Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

-

Oxidative Stress: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water) and treat with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Monitor the reaction over 24-48 hours.

-

Hydrolytic Stress:

-

Acidic: Prepare a solution in 0.1 M HCl and heat at 60°C.

-

Basic: Prepare a solution in 0.1 M NaOH and heat at 60°C.

-

Neutral: Prepare a solution in water and heat at 60°C.

-

Monitor all hydrolytic studies over several days.

-

4. Analytical Testing at Time Points

-

At each scheduled time point, pull samples from the stability chambers.

-

Perform the same battery of tests as in the initial analysis: appearance and HPLC purity/impurity profile.

-

HPLC Method (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: 254 nm (or PDA to monitor for new peaks at different wavelengths)

-

This method should be validated to be "stability-indicating," meaning it can separate the intact compound from all significant degradation products.

-

5. Data Evaluation and Reporting

-

Compile the data from all time points and conditions.

-

Analyze trends in purity and the formation of impurities.

-

For stress studies, use LC-MS to obtain mass data for major degradation products to propose their structures.

-

Based on the long-term and accelerated data, establish a re-test period and confirm the recommended storage conditions.

Conclusion and Authoritative Grounding

The stability of this compound is a critical parameter that directly impacts its utility in research and development. While inherently reactive, its integrity can be maintained through stringent adherence to proper storage and handling protocols, specifically refrigeration under an inert atmosphere and protection from light. The potential for oxidative and photolytic degradation necessitates these precautions.

The provided stability study protocol, grounded in ICH guidelines, offers a robust framework for scientifically validating these storage conditions and establishing a reliable re-test period. By understanding the causality behind its potential degradation and implementing a self-validating system of storage and periodic testing, researchers can ensure the quality and reliability of this essential synthetic intermediate, thereby safeguarding the integrity of their scientific outcomes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. gmpinsiders.com [gmpinsiders.com]

- 8. huarongpharma.com [huarongpharma.com]

- 9. gmptrends.com [gmptrends.com]

- 10. researchgate.net [researchgate.net]

- 11. database.ich.org [database.ich.org]

- 12. rsc.org [rsc.org]

- 13. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 14. ICH Official web site : ICH [ich.org]

- 15. snscourseware.org [snscourseware.org]

- 16. ema.europa.eu [ema.europa.eu]

- 17. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 19. SOP for Conducting Stress Testing of Active Pharmaceutical Ingredients (APIs) – StabilityStudies.in [stabilitystudies.in]

Methodological & Application

Application Notes and Protocols for Selective Suzuki-Miyaura Coupling Reactions Using 6-Bromo-2-iodopyridin-3-amine

Authored by: Your Senior Application Scientist

Introduction

The selective functionalization of dihalogenated heterocycles is a cornerstone of modern synthetic chemistry, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications.[1] 6-Bromo-2-iodopyridin-3-amine is a valuable and versatile building block, offering two distinct halogen atoms for sequential cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for predictable and highly regioselective Suzuki-Miyaura coupling. This application note provides a comprehensive guide, including a detailed protocol, for the selective Suzuki-Miyaura coupling at the C-2 position of this compound, leveraging the greater reactivity of the C-I bond. By carefully controlling the reaction conditions, a wide range of aryl and heteroaryl groups can be introduced at the C-2 position while preserving the C-6 bromine for subsequent transformations, thus enabling the rapid generation of molecular diversity from a single precursor.

The aminopyridine scaffold is a privileged motif in medicinal chemistry, frequently found in a variety of biologically active compounds, including a significant number of kinase inhibitors.[1][2] The ability to selectively functionalize dihalogenated aminopyridines, such as this compound, provides a powerful tool for drug discovery and development professionals.

Principle of Regioselectivity

The regioselectivity of the Suzuki-Miyaura coupling on this compound is governed by the relative bond dissociation energies of the carbon-halogen bonds and their propensity to undergo the rate-determining oxidative addition step to a palladium(0) catalyst. The C-I bond is significantly weaker and therefore more reactive than the C-Br bond. This inherent difference in reactivity allows for the selective activation and coupling at the C-2 position under conditions where the C-Br bond remains largely unreactive. This principle is a well-established strategy in the synthesis of polysubstituted aromatic and heteroaromatic compounds.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound to form a Pd(II) complex. This is typically the rate-determining step, and its facility with the C-I bond over the C-Br bond is the basis for the reaction's selectivity.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium center. The base activates the organoboron species, facilitating the exchange of the halide for the organic moiety on the palladium complex.

-

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Data Presentation

The following table summarizes representative reaction conditions for the selective Suzuki-Miyaura coupling at the C-2 position of this compound. The expected yields are based on analogous reactions reported in the scientific literature for similar dihalogenated pyridines.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | DMF | 100 | 8 | 80-90 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 16 | 75-85 |

| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 80-90 |

Experimental Protocols

Protocol: Selective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes a general procedure for the selective coupling of an arylboronic acid at the C-2 position of this compound.

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating plate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 300 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 58 mg), to the flask.

-

Solvent Addition: Add the degassed solvent mixture of 1,4-Dioxane (8 mL) and water (2 mL) to the reaction flask via syringe.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2 x 10 mL). Combine the organic layers and wash with brine (15 mL).

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-phenyl-6-bromopyridin-3-amine.

Experimental workflow for selective Suzuki coupling.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The progress of the reaction can be easily monitored by standard analytical techniques such as TLC or LC-MS. The disappearance of the starting material (this compound) and the appearance of a new, less polar spot (the coupled product) on the TLC plate provide a clear indication of reaction progress. LC-MS analysis can confirm the mass of the desired product, providing further validation before proceeding to workup and purification. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, functionalized aminopyridine derivatives. The inherent difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for a highly regioselective Suzuki-Miyaura coupling at the C-2 position. The resulting 2-aryl-6-bromopyridin-3-amines are themselves versatile intermediates, with the remaining bromine atom at the C-6 position available for subsequent cross-coupling reactions or other transformations. This stepwise functionalization provides a powerful strategy for the efficient construction of diverse molecular libraries for drug discovery and other applications. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of this important building block.

References

Sonogashira cross-coupling of 6-Bromo-2-iodopyridin-3-amine

An Application Guide for the Chemoselective Sonogashira Cross-Coupling of 6-Bromo-2-iodopyridin-3-amine

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the Sonogashira cross-coupling reaction of this compound. The presence of two distinct halogen atoms on the pyridine ring—iodine and bromine—presents a unique opportunity for selective, sequential functionalization. Capitalizing on the differential reactivity of the C-I and C-Br bonds, this document outlines methodologies for the controlled mono-alkynylation at the more reactive C-2 iodo position, followed by a potential second coupling at the C-6 bromo position under more forcing conditions. We will delve into the mechanistic underpinnings of this selectivity, explore the critical reaction parameters, and provide step-by-step protocols for researchers in synthetic chemistry and drug development.

Core Concepts & Mechanistic Insights

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] The reaction is typically catalyzed by a palladium complex, with a copper(I) salt acting as a crucial co-catalyst.[3][4] The process operates through two interconnected catalytic cycles.

-

The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide, forming a Pd(II) complex. This is followed by transmetalation with a copper acetylide species and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[5]

-

The Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[1][6] This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.[7]

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

The Principle of Chemoselectivity

The key to selectively functionalizing this compound lies in the differing reactivity of the carbon-halogen bonds towards the initial oxidative addition step with the Pd(0) catalyst. The bond strength decreases and the polarizability increases down the halogen group, leading to a well-established reactivity order for sp² carbons: C-I > C-Br >> C-Cl .[1][3]

This significant rate difference allows for the selective coupling of an alkyne at the C-2 iodo position under mild conditions, leaving the C-6 bromo position intact for subsequent transformations.

Critical Reaction Parameters: A Scientist's Perspective

Achieving high yield and selectivity requires careful control over several experimental variables.

| Parameter | Recommended Choice | Rationale & Expert Insights |

| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) or Pd(PPh₃)₄ (1-3 mol%) | PdCl₂(PPh₃)₂ is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[1] Pd(PPh₃)₄ is a direct source of Pd(0) but is more sensitive to air. The choice of phosphine ligands can modulate catalyst activity; triphenylphosphine is a robust and common choice for this transformation. |

| Copper Co-catalyst | Copper(I) Iodide (CuI) (2-5 mol%) | CuI is essential for activating the terminal alkyne, significantly accelerating the reaction and allowing for milder conditions.[3] Note: In substrates that can chelate copper or when alkyne homocoupling (Glaser coupling) is a concern, "copper-free" protocols may be employed, though they often require different ligands or higher temperatures.[1][8] |

| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents) | The base serves two critical functions: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and neutralizes the hydrogen halide (HI or HBr) byproduct generated during the reaction.[1] Amines often double as a solvent or co-solvent. |

| Solvent | Anhydrous, degassed DMF or THF | An oxygen-free environment is crucial to prevent the oxidative Glaser homocoupling of the alkyne and to protect the Pd(0) catalyst from deactivation.[1] DMF and THF are excellent solvents for dissolving the organic substrates and inorganic salts. |

| Temperature | Room Temperature to 60 °C (for C-I coupling) | The high reactivity of the C-I bond allows for coupling at or slightly above room temperature. This is the most critical parameter for ensuring selectivity over the C-Br bond. To engage the C-Br bond, temperatures would typically need to be elevated to >80 °C. |

| Atmosphere | Inert (Argon or Nitrogen) | An inert atmosphere is mandatory to prevent catalyst oxidation and undesired side reactions, particularly the Glaser coupling.[1] |

Experimental Protocols

The following protocols provide a robust starting point for the selective alkynylation of this compound.

Protocol 1: Selective Mono-alkynylation at the C-2 (Iodo) Position

This procedure is designed to selectively couple a terminal alkyne at the highly reactive C-2 iodo position.

Materials:

-

This compound (1.0 equiv)

-

Terminal Alkyne (1.1 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

-

Copper(I) iodide [CuI] (0.04 equiv)

-

Triethylamine (Et₃N) (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Schlenk flask or sealed reaction vial

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

-

Inerting the Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe to dissolve the solids. Add triethylamine, followed by the terminal alkyne.

-

Reaction: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the starting material. The reaction is typically complete within 2-6 hours.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride (to remove copper salts) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 6-Bromo-2-(alkynyl)pyridin-3-amine.

Caption: Experimental workflow for selective mono-alkynylation.

Protocol 2: Sequential Di-alkynylation

To achieve di-substitution, a sequential approach is recommended. First, synthesize and isolate the mono-alkynylated product as described in Protocol 1. Then, subject this intermediate to more forcing conditions to react the less reactive C-6 bromo position.

Materials:

-

6-Bromo-2-(alkynyl)pyridin-3-amine (from Protocol 1) (1.0 equiv)

-

Second Terminal Alkyne (1.5 equiv)

-

PdCl₂(PPh₃)₂ (0.05 equiv)

-

Copper(I) iodide [CuI] (0.10 equiv)

-

Triethylamine (Et₃N) (3.0 equiv)

-

Anhydrous DMF

Procedure:

-

Follow steps 1-3 from Protocol 1, using the 6-Bromo-2-(alkynyl)pyridin-3-amine as the starting material.

-

Reaction: Heat the reaction mixture to 80-100 °C.

-

Monitoring: Monitor the reaction carefully by TLC or LC-MS. Due to the lower reactivity of the C-Br bond, this step may require 12-24 hours.

-

Workup and Purification: Follow steps 6-7 from Protocol 1 to isolate the final 2,6-di(alkynyl)pyridin-3-amine product.

Selectivity and Expected Outcomes

The strategic choice of reaction conditions is paramount for controlling the outcome of the coupling.

Caption: Logical pathway for selective Sonogashira coupling.

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inactive catalyst; insufficient degassing; poor quality reagents/solvents. | Ensure a truly inert atmosphere. Use freshly opened anhydrous solvents. Use a fresh bottle of catalyst or a different precatalyst (e.g., Pd(PPh₃)₄). |

| Glaser Homocoupling | Presence of oxygen; excess copper catalyst. | Rigorously degas all solvents and the reaction vessel. Reduce the loading of CuI. Consider a copper-free protocol if the problem persists.[8] |

| Incomplete Conversion | Insufficient reaction time or temperature; catalyst deactivation. | Allow the reaction to run longer. If performing the C-Br coupling, ensure the temperature is sufficiently high. Add a fresh portion of the catalyst. |

| Complex Mixture | Side reactions; decomposition of starting material or product. | Lower the reaction temperature. Ensure the purity of the starting materials. |

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Regioselective Buchwald-Hartwig Amination of 6-Bromo-2-iodopyridin-3-amine

Introduction: The Strategic Importance of Substituted Aminopyridines

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] Its broad substrate scope and functional group tolerance have rendered traditional, harsher methods like the Ullmann condensation or nucleophilic aromatic substitution less favorable in many applications.[1][2]

This guide focuses on a particularly valuable and challenging substrate: 6-Bromo-2-iodopyridin-3-amine. This trifunctionalized pyridine core is a highly sought-after building block in medicinal chemistry. The presence of two distinct halogen atoms at electronically different positions (C2 and C6) and a directing amino group at C3 offers multiple vectors for diversification. However, this complexity also presents a significant synthetic challenge: achieving selective functionalization at a single position.

Herein, we provide a comprehensive technical guide detailing the principles, protocols, and field-proven insights for achieving a highly regioselective Buchwald-Hartwig amination on the this compound scaffold. We will dissect the mechanistic underpinnings of the reaction's selectivity and provide a robust, step-by-step protocol for its successful execution and optimization.

The Principle of Regioselectivity: Exploiting Halogen Reactivity

The success of a selective cross-coupling on a dihalogenated substrate hinges on the inherent differences in the reactivity of the carbon-halogen bonds towards the palladium catalyst. The universally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3][5]

The initial and often rate-determining step, oxidative addition, involves the insertion of the Pd(0) catalyst into the carbon-halogen bond.[6] The rate of this step is highly dependent on the nature of the halogen, following a well-established reactivity trend:

C–I > C–Br ~ C–OTf > C–Cl [7]

For the substrate this compound, the carbon-iodine bond is significantly more susceptible to oxidative addition by the Pd(0) complex than the more robust carbon-bromine bond. This intrinsic reactivity difference is the cornerstone of our synthetic strategy, allowing for a predictable and highly regioselective amination at the C2 position while leaving the C6 bromine atom intact for subsequent transformations.

Caption: Predicted regioselectivity in the Buchwald-Hartwig amination.

The Catalytic System: A Guide to Component Selection

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and clean conversion.[8] While the inherent reactivity of the C-I bond dictates the regioselectivity, a well-chosen catalytic system ensures efficient turnover and minimizes side reactions.

Palladium Precursor and Ligand

The active catalyst is a Pd(0) species, which can be generated in situ from a Pd(II) precursor like Pd(OAc)₂ or introduced directly as a Pd(0) source like Pd₂(dba)₃.[7] The ligand, however, is arguably the most important component, stabilizing the palladium center and modulating its reactivity.[4] For heteroaromatic substrates, bulky, electron-rich dialkylbiaryl phosphine ligands are often superior.[9][10]

| Component | Recommended Options | Rationale & Causality |

| Pd Precursor | Pd₂(dba)₃, Pd(OAc)₂, Pre-formed Palladacycles (e.g., XPhos Pd G3) | Pd₂(dba)₃: A reliable Pd(0) source. Pd(OAc)₂: A stable, air-tolerant Pd(II) source that is reduced in situ. Pre-formed Catalysts: Offer convenience, higher reactivity, and better reproducibility by avoiding inconsistent in-situ catalyst formation. |

| Ligand | XPhos , SPhos, BrettPhos, RuPhos | Bulky & Electron-Rich: These ligands promote the formation of the highly reactive, monoligated L₁Pd(0) active species.[10] This accelerates oxidative addition, even with less reactive halides, and facilitates the final reductive elimination step to release the product.[9] XPhos is an excellent starting point for heteroaryl substrates. |

Base and Solvent

The base is required to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate that precedes reductive elimination.[3] The solvent must be anhydrous and capable of dissolving the reactants while remaining inert to the reaction conditions.

| Component | Recommended Options | Rationale & Causality |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | NaOtBu: A strong, non-nucleophilic base suitable for a wide range of amines. It is often the most effective choice but can be incompatible with base-sensitive functional groups.[7] K₃PO₄ / Cs₂CO₃: Milder inorganic bases that are useful for substrates with sensitive functional groups or when coupling less acidic amines. |

| Solvent | Toluene, 1,4-Dioxane, t-BuOH | Anhydrous Aprotic Solvents: Toluene and dioxane are standard choices that offer good solubility for many organic reactants and are stable at the required temperatures.[2] The use of t-BuOH can sometimes be beneficial, particularly with certain base and ligand combinations.[5] All solvents must be rigorously dried. |

Detailed Experimental Protocol

The following protocol describes a general procedure for the regioselective amination of this compound with a representative secondary amine, morpholine. This protocol should be seen as a robust starting point and may require optimization for other amine coupling partners.

Safety Precaution: This reaction should be performed by trained personnel in a well-ventilated fume hood. Inert atmosphere techniques are required. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE).

Materials and Reagents

-

This compound (1.0 equiv)

-

Morpholine (1.2–1.5 equiv)

-

Pd₂(dba)₃ (1-2 mol%)

-

XPhos (2-4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4–2.0 equiv)

-

Anhydrous Toluene (to achieve ~0.1 M concentration of the limiting reagent)

-

Inert gas (Argon or Nitrogen)

Experimental Workflow

Caption: General experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 1.0 mmol, 300 mg), XPhos (e.g., 0.04 mmol, 19 mg), Pd₂(dba)₃ (e.g., 0.02 mmol, 18 mg), and Sodium tert-butoxide (e.g., 1.4 mmol, 135 mg).

-

Inerting: Seal the flask with a rubber septum, and cycle between vacuum and backfilling with argon or nitrogen three times to ensure an inert atmosphere.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (10 mL) via syringe, followed by morpholine (1.2 mmol, 105 µL).

-

Heating: Place the sealed flask into a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

-

Monitoring: After 2 hours, take a small aliquot from the reaction mixture (via syringe), quench it with water, extract with ethyl acetate, and analyze by TLC or LC-MS to check for the consumption of the starting material. Continue heating if the reaction is incomplete.

-

Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Carefully quench the reaction by adding 10 mL of water. Dilute the mixture with ethyl acetate (20 mL) and filter the resulting suspension through a pad of Celite®, washing the pad with additional ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-(5-amino-6-bromopyridin-2-yl)morpholine.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or Low Conversion | Inactive catalyst (degraded reagents, poor quality Pd source/ligand). Insufficiently inert atmosphere (O₂ deactivates the catalyst). Insufficient temperature. | Ensure reagents are pure and handled under inert conditions. Use fresh, high-purity solvents. Increase reaction temperature in 10 °C increments. Consider using a pre-formed palladacycle catalyst. |

| Formation of Side Products | Hydrodehalogenation: Presence of water or other proton sources. Diarylation: Reaction of the product with another molecule of starting material. | Rigorously dry all reagents and solvents. Ensure a completely inert atmosphere. Use a slight excess of the amine coupling partner (1.2-1.5 equiv) to favor the desired reaction. |

| Loss of Regioselectivity | Excessively high temperatures or prolonged reaction times. Use of a highly specialized catalyst system that alters reactivity. | Confirm that reaction occurs preferentially at the C-I position. If C-Br reactivity is observed, lower the reaction temperature. Standard Pd/biaryl phosphine systems reliably favor C-I cleavage. |

Conclusion

The Buchwald-Hartwig amination of this compound is a highly effective and predictable transformation. By leveraging the intrinsic reactivity difference between the C-I and C-Br bonds, the reaction proceeds with excellent regioselectivity at the C2 position. The use of modern, bulky phosphine ligands such as XPhos in combination with a suitable palladium precursor and base provides a robust protocol for synthesizing valuable 2-amino-6-bromopyridin-3-amine derivatives. The protocol detailed herein serves as a validated starting point, enabling researchers in drug discovery and chemical synthesis to reliably access these important intermediates for further molecular exploration.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. reddit.com [reddit.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. research.rug.nl [research.rug.nl]

- 9. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 6-Bromo-2-iodopyridin-3-amine: A Versatile Building Block for Sequential Cross-Coupling in Medicinal Chemistry

Introduction: Harnessing Differential Reactivity for Molecular Complexity

In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Heterocyclic scaffolds, particularly substituted pyridines, are privileged structures found in a multitude of approved therapeutic agents, including a significant number of kinase inhibitors.[1][2][3] 6-Bromo-2-iodopyridin-3-amine stands out as a pre-functionalized building block of immense value. Its utility lies not just in the aminopyridine core, but in the presence of two distinct halogen atoms at the 2- and 6-positions. This di-halogenation allows for programmed, sequential cross-coupling reactions, providing a powerful strategy for the controlled, stepwise introduction of different substituents and the rapid generation of diverse compound libraries.

The key to this strategy is the differential reactivity of the carbon-halogen bonds towards palladium-catalyzed oxidative addition, which is typically the rate-determining step in cross-coupling reactions.[3] The generally accepted order of reactivity is C-I > C-Br > C-Cl.[2][4] This inherent difference allows for the selective functionalization of the more reactive C-I bond at the 2-position under milder conditions, while leaving the C-Br bond at the 6-position intact for a subsequent, more forcing, cross-coupling reaction. This application note provides a technical guide with detailed protocols for leveraging this powerful characteristic of this compound in medicinal chemistry programs.

Core Principle: Chemoselective Sequential Cross-Coupling